molecular formula C7H12O3 B12294535 Methyl 3-methoxycyclobutanecarboxylate

Methyl 3-methoxycyclobutanecarboxylate

Cat. No.: B12294535
M. Wt: 144.17 g/mol
InChI Key: SQPLYJVVTLZLHA-UHFFFAOYSA-N
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Description

Methyl 3-methoxycyclobutanecarboxylate: is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclobutanecarboxylate, featuring a methoxy group at the third position of the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxycyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the phase transfer catalysis, where simple 1,3-diols undergo ring closure and subsequent transformation of a carboxyl group to a methyl group . This method provides good yields and is efficient for producing the cyclobutane skeleton.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysis is advantageous due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxycyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the methoxy group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of Methyl 3-oxocyclobutanecarboxylate.

    Reduction: Formation of Methyl 3-hydroxycyclobutanecarboxylate.

    Substitution: Formation of various substituted cyclobutanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxycyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various cyclobutane derivatives.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclobutane rings.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including those with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-methoxycyclobutanecarboxylate involves its interaction with specific molecular targets. The methoxy group and the ester functionality play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the ester carbonyl, leading to various transformations. The cyclobutane ring provides a unique structural framework that influences its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Methyl cyclobutanecarboxylate: Similar structure but lacks the methoxy group.

    Methyl 3-oxocyclobutanecarboxylate: Contains a carbonyl group instead of a methoxy group.

    Methyl 3-(benzyloxy)cyclobutanecarboxylate: Features a benzyloxy group instead of a methoxy group.

Uniqueness: Methyl 3-methoxycyclobutanecarboxylate is unique due to the presence of the methoxy group at the third position of the cyclobutane ring. This functional group imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

methyl 3-methoxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-6-3-5(4-6)7(8)10-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPLYJVVTLZLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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